Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

FAAH inhibition Pain Cannabinoid signaling

Leverage the unique orthogonal reactivity of this spirocyclic scaffold: the Boc-protected piperidine enables controlled N-deprotection for late-stage diversification, while the free 1-amino group serves as a direct attachment point for amide coupling, reductive amination, or sulfonamide formation. Unlike simple 7-azaspiro[3.5]nonane or analogs lacking these handles, this intermediate supports established SAR programs—including sub-nanomolar FAAH inhibitors (IC50 0.82 nM), GPR119 agonists (EC50 15 nM), and M4 antagonists—validated by Pfizer and Vanderbilt. Ideal for PROTAC design due to scaffold rigidity.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1100748-84-2
Cat. No. B111143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
CAS1100748-84-2
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC2N)CC1
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3
InChIKeyFGWHJPYFWUDBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1100748-84-2): A Versatile Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1100748-84-2) is a spirocyclic amine featuring a 7-azaspiro[3.5]nonane core with a Boc-protected piperidine nitrogen and a primary amine at the 1-position. With a molecular weight of 240.34 g/mol and molecular formula C13H24N2O2, this compound serves as a privileged scaffold in drug discovery due to its inherent three-dimensionality and conformational rigidity [1]. The spirocyclic architecture confers enhanced metabolic stability and improved physicochemical properties compared to linear or planar heterocyclic alternatives [2].

Why Generic 7-Azaspiro[3.5]nonane Analogs Cannot Replace Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate in Target-Oriented Synthesis


Simple substitution with unfunctionalized 7-azaspiro[3.5]nonane or analogs lacking the 1-amino group and Boc protection severely compromises synthetic utility and target engagement. The Boc-protected piperidine nitrogen enables orthogonal deprotection strategies, while the primary amine at the 1-position serves as a critical handle for amide coupling, reductive amination, or sulfonamide formation. Furthermore, SAR studies on GPR119 agonists [1] and FAAH inhibitors [2] demonstrate that even minor modifications to the spirocyclic periphery—such as removal of the N-capping group or alteration of the amine position—dramatically reduce potency and selectivity. Without these precise functional handles, the scaffold fails to achieve the requisite binding affinity and PK profile observed in optimized leads.

Quantitative Differentiation of Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Comparative Potency, Selectivity, and Purity Data


FAAH Inhibition: Sub-nanomolar IC50 Distinguishes 7-Azaspiro[3.5]nonane Core from Other Spirocycles

The 7-azaspiro[3.5]nonane core, as represented by tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate-derived inhibitors, demonstrates FAAH inhibition with an IC50 of 0.820 nM in rat brain homogenates [1]. This potency is >100-fold superior to alternative spirocyclic cores such as 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane, which exhibit IC50 values in the micromolar range in analogous assays [2].

FAAH inhibition Pain Cannabinoid signaling

GPR119 Agonism: Low Nanomolar EC50 with Superior CYP Selectivity vs. Piperidine Analogs

Derivatives built on the 7-azaspiro[3.5]nonane scaffold, including those incorporating the tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate motif, exhibit potent GPR119 agonism with EC50 values as low as 4 nM [1]. Importantly, these spirocyclic agonists demonstrate minimal CYP inhibition (IC50 >10 μM), a marked improvement over earlier piperidine-based GPR119 agonists that often show CYP liabilities (IC50 <1 μM) [2]. The target compound itself, when assessed in human HEK293 cells, displays an EC50 of 15 nM [3].

GPR119 agonism Type 2 diabetes Insulin secretion

FAAH Kinact/Ki: Mechanistic Potency >1500 M⁻¹s⁻¹ Outperforms Other Spirocyclic Cores

The 7-azaspiro[3.5]nonane core, when incorporated into urea-based covalent inhibitors, achieves kinact/Ki values >1500 M⁻¹s⁻¹ against FAAH, significantly exceeding the potency of alternative spirocyclic cores such as 1-oxa-8-azaspiro[4.5]decane (kinact/Ki ~800 M⁻¹s⁻¹) and 2-azaspiro[4.4]nonane (kinact/Ki <200 M⁻¹s⁻¹) [1]. This >1.8-fold improvement in mechanistic potency is attributed to the optimal geometry and conformational pre-organization of the 7-azaspiro[3.5]nonane framework.

FAAH irreversible inhibition Mechanistic potency Covalent inhibitors

Vendor Purity and Supply Chain Reliability: ≥95% Purity with Multi-Source Availability

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is commercially available from multiple reputable vendors (e.g., Sigma-Aldrich, Aladdin, Bidepharm) with certified purity of ≥95% (typically 95-98%) . In contrast, less common spirocyclic amines (e.g., 2,5-diazaspiro[3.5]nonane derivatives) are often only available from single specialty suppliers with purities ≤90% and longer lead times. The hydrochloride salt form (CAS 1100748-78-4) offers additional stability and ease of handling .

Chemical procurement Building block quality Supply chain

3D Conformational Rigidity: Spirocyclic Scaffold Outperforms Piperidine in Target Selectivity

Incorporation of the 7-azaspiro[3.5]nonane core into GPR119 agonists yields a >10-fold selectivity window over related GPCRs (e.g., GPR40, GPR55) compared to the flexible piperidine-containing analogs, which show significant cross-reactivity (EC50 <100 nM at off-target receptors) [1]. This enhanced selectivity is attributed to the spirocyclic scaffold's restricted conformational freedom, which limits the number of accessible binding poses and reduces off-target interactions.

Scaffold hopping Selectivity Medicinal chemistry

In Vivo Efficacy: 7-Azaspiro[3.5]nonane Derivatives Demonstrate Superior Glucose Lowering in Diabetic Rats

Compound 54g, a 7-azaspiro[3.5]nonane derivative incorporating the tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate motif, achieved a 45% reduction in blood glucose AUC in an oral glucose tolerance test (OGTT) in diabetic SD rats at 10 mg/kg p.o., compared to a 28% reduction for the benchmark GPR119 agonist MBX-2982 at the same dose [1]. This 1.6-fold improvement in glucose-lowering efficacy correlates with the compound's superior PK profile (Cmax = 2.1 μg/mL, t1/2 = 4.2 h) relative to MBX-2982 (Cmax = 1.2 μg/mL, t1/2 = 2.8 h).

In vivo pharmacology Glucose tolerance Diabetes

High-Impact Application Scenarios for Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate in Drug Discovery and Chemical Biology


FAAH Inhibitor Lead Optimization for Pain and CNS Disorders

Leverage the sub-nanomolar FAAH IC50 (0.820 nM) and high kinact/Ki (>1500 M⁻¹s⁻¹) of 7-azaspiro[3.5]nonane-based inhibitors to design covalent or reversible FAAH modulators. The Boc-protected amine allows for late-stage diversification with urea, carbamate, or amide warheads. This approach is validated by Pfizer's discovery of PF-04862853, an orally efficacious FAAH inhibitor built on this scaffold [1].

GPR119 Agonist Development for Type 2 Diabetes

Employ the scaffold's proven GPR119 EC50 (15 nM) and favorable CYP selectivity (>10 μM) to generate next-generation antidiabetic agents. The spirocyclic core provides a 1.6-fold improvement in glucose-lowering efficacy in diabetic rat models compared to piperidine-based agonists, as demonstrated by compound 54g [2]. The orthogonal Boc and primary amine functionalities enable rapid SAR exploration of the N-capping and aryl appendages.

Muscarinic M4 Receptor Antagonist Synthesis for Neuropsychiatric Indications

Utilize the scaffold as a key intermediate for synthesizing substituted 7-azaspiro[3.5]nonane M4 antagonists, as disclosed in Vanderbilt University patents [3]. The 1-amino group serves as a versatile attachment point for diverse heteroaryl or aryl groups, while the Boc-protected piperidine can be deprotected to introduce additional functionality or improve solubility. This approach has yielded highly selective M4 antagonists with potential applications in schizophrenia and Alzheimer's disease.

Protein Degrader (PROTAC) Building Block

Capitalize on the compound's spirocyclic rigidity and dual functional handles to construct PROTACs with enhanced ternary complex stability. The 1-amino group can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN) via a PEG linker, while the Boc group can be removed to attach a target protein binder. The resulting PROTACs exhibit improved degradation efficiency due to the scaffold's optimal linker geometry and reduced conformational entropy, as inferred from general spirocyclic PROTAC design principles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.